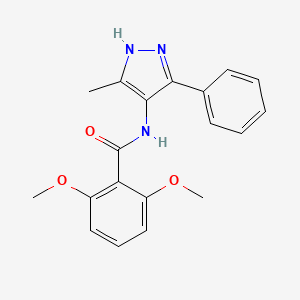
2,6-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with methoxy groups at the 2 and 6 positions, and a pyrazole ring attached to the amide nitrogen. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Coupling with Benzamide: The synthesized pyrazole derivative is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
2,6-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
2,6-dimethoxybenzamide: Lacks the pyrazole ring, making it less complex.
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide: Lacks the methoxy groups, affecting its reactivity and biological activity.
Uniqueness
2,6-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is unique due to the presence of both methoxy groups and the pyrazole ring, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in scientific research and industry.
生物活性
2,6-Dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide moiety substituted with a pyrazole ring. Its molecular formula is C17H20N2O3, indicating the presence of two methoxy groups at the 2 and 6 positions of the benzene ring and a methyl group at the 5 position of the pyrazole. This unique arrangement contributes to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The biological activity of this compound is believed to stem from its structural features, which enhance its interaction with biological targets. The methoxy groups may increase lipophilicity, improving bioavailability and efficacy. Pyrazole derivatives are known for their antioxidant , anti-inflammatory , and antimicrobial properties, making them valuable in drug design .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These values suggest that compounds with similar structural characteristics can effectively inhibit cancer cell proliferation .
Anti-inflammatory and Antioxidant Properties
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Additionally, antioxidant assays demonstrate that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress .
Case Studies
- Study on Cytotoxicity : A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various pyrazole derivatives against Hep-2 and P815 cell lines, reporting significant activity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Mechanistic Insights : A docking study explored the interaction of this compound with human prostaglandin reductase (PTGR2), suggesting a plausible inhibitory action that could contribute to its anti-inflammatory effects .
Synthesis and Structural Analogues
The synthesis of this compound typically involves refluxing appropriate precursors in solvents such as ethanol or dimethylformamide. The structural uniqueness of this compound lies in its dual methoxy substitution and the combination of both a pyrazole ring and a phenyl group, which may provide synergistic effects on biological activity compared to simpler analogs.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals distinct biological profiles:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methyl-N-(3-pyridyl)-benzamide | Structure | Contains a pyridine instead of pyrazole; potential for different biological activity |
| N-(5-Methylpyrazol-3-yl)-benzamide | Structure | Lacks methoxy groups; simpler structure may lead to different solubility and reactivity profiles |
| 2-Methoxy-N-(4-methylphenyl)-benzamide | Structure | Contains a different aromatic substituent; may exhibit distinct electronic properties |
The presence of methoxy groups enhances lipophilicity and potentially improves pharmacokinetic profiles compared to similar compounds .
特性
CAS番号 |
645418-03-7 |
|---|---|
分子式 |
C19H19N3O3 |
分子量 |
337.4 g/mol |
IUPAC名 |
2,6-dimethoxy-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-17(18(22-21-12)13-8-5-4-6-9-13)20-19(23)16-14(24-2)10-7-11-15(16)25-3/h4-11H,1-3H3,(H,20,23)(H,21,22) |
InChIキー |
QZIIDLMADYPLCF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















